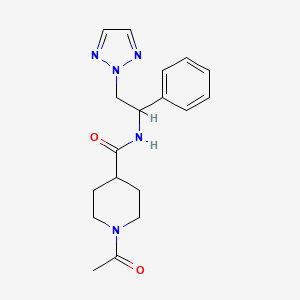
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is a synthetic compound . It’s a derivative of benzothiazole, which is a class of compounds consisting of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H13N3O5S . The average mass is 359.357 Da and the monoisotopic mass is 359.057587 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a molar refractivity of 92.2±0.3 cm3, and a polar surface area of 116 Å2 . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research has explored the synthesis of complex molecules starting from compounds related to N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. For example, Hemming and Loukou (2004) detailed the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors, showcasing a method that could be applicable to similar nitrobenzothiazole derivatives (Hemming & Loukou, 2004).
Antitumor Activities
Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles, including compounds with structures similar to this compound, and evaluated their antitumor activities. These compounds showed cytostatic activities against various malignant human cell lines (Racané et al., 2006).
Vasorelaxant and Antihypertensive Effects
Navarrete-Vázquez et al. (2010) reported on benzodiazole derivatives with vasorelaxant activity and antihypertensive effects, indicating potential applications for similar nitrobenzothiazole compounds in cardiovascular research (Navarrete-Vázquez et al., 2010).
Antiparasitic Properties
Delmas et al. (2002) investigated the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis. This research highlights the potential of nitrobenzothiazole derivatives in developing treatments for parasitic infections (Delmas et al., 2002).
Material Science Applications
Mehdipour-Ataei et al. (2004) developed novel thermally stable polyimides based on a sulfone, ether, and amide structure, starting from a compound structurally related to this compound. This work suggests applications in the development of advanced materials (Mehdipour-Ataei et al., 2004).
Fluorescent Probing for Biological Functions
Li et al. (2018) designed a two-photon fluorescent probe based on 6-hydroxyl-quinonline-2-benzothiazole derivatives for recognizing nitroxyl in living cells. This indicates the utility of nitrobenzothiazole derivatives in fluorescent probes for biological and pharmacological research (Li et al., 2018).
Mutagenic Studies and Carcinogenic Significance
Tokiwa et al. (1994) studied the genotoxicity and carcinogenicity of nitro aromatic hydrocarbons, focusing on their potential to induce lung cancer. This research underlines the importance of understanding the mutagenic properties of compounds like this compound in environmental and health sciences (Tokiwa et al., 1994).
Wirkmechanismus
Target of Action
The primary targets of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Based on the known activities of similar compounds, it may inhibit the growth of certain bacteria or other microorganisms .
Eigenschaften
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16-11-10-13(23(25)26)12-18(16)28-20/h1-12H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJCCXZBSZECMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)
![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)


![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)


![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)
![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

